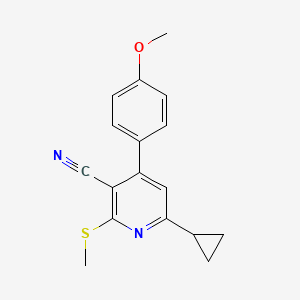

8-(吗啉-4-磺酰基)-2-(1,3-噻唑-4-酰基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For instance, the synthesis of morpholine derivatives can involve refluxing specific precursors with morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Similarly, cross-recyclization reactions have been used to synthesize tetrahydroquinoline derivatives, demonstrating the versatility of methods available for constructing complex heterocyclic compounds (V. D. Dyachenko & A. D. Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using techniques such as X-ray diffraction, revealing details about the crystal system, lattice parameters, and molecular geometry. Such studies confirm the specific spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical family can participate in a variety of chemical reactions, including reversible reactions and kinetically controlled reactions, to yield diverse derivatives. These reactions often involve intermediates such as enolate or C-anion, leading to the formation of structurally varied products (Walid Fathalla et al., 2002). The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the molecule's potential applications in synthesis and drug design.

科学研究应用

合成和表征

Mamatha S.V 等人(2019 年)的一项研究讨论了类似于 8-(吗啉-4-磺酰基)-2-(1,3-噻唑-4-酰基)-1,2,3,4-四氢异喹啉的化合物的合成。该化合物是通过回流过程合成的,并使用核磁共振、红外和质谱研究进行了表征。晶体结构通过 X 射线衍射得到证实,表明其为单斜晶系。这一合成过程突出了在创造如此复杂的分子时涉及的复杂化学程序 (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019)。

生物活性

Mamatha S.V 等人合成的化合物还针对各种生物活性进行了筛选,包括抗菌、抗氧化、抗结核、抗糖尿病活性以及对 InhA 蛋白的分子对接研究。该化合物表现出显着的抗结核活性,最低抑菌浓度 (MIC) 为 3.12 µg/ml,并具有优异的抗微生物活性,表明其在医学研究和药物开发中具有潜在用途 (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019)。

抑制特性

R. Alexander 等人(2008 年)的一项研究调查了 4-(1,3-噻唑-2-基)吗啉衍生物,并将其鉴定为磷酸肌醇 3 激酶的有效且选择性抑制剂。本研究的发现表明在癌症研究中具有潜在应用,特别是在开发用于抑制肿瘤生长的新的治疗剂方面 (R. Alexander et al., 2008)。

抗癌应用

K. Redda 等人(2010 年)在第 101 届美国癌症研究协会年会上的一篇摘要讨论了取代 1,2,3,4-四氢异喹啉作为抗癌剂的合成。该研究表明此类化合物在开发新的、更安全的抗癌药物中的潜在用途,突出了它们在药物研究中的重要作用 (K. Redda, Madhavi Gangapuram, & Tiffany W. Ardley, 2010)。

属性

IUPAC Name |

(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c21-17(15-11-25-12-18-15)19-5-4-13-2-1-3-16(14(13)10-19)26(22,23)20-6-8-24-9-7-20/h1-3,11-12H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFCTKVTGNEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3)C(=O)C4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)